5-Amino-3-(1-methyl-6-indolyl)isoxazole
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Overview
Description
3-(1-methyl-1H-indol-6-yl)-1,2-oxazol-5-amine is a heterocyclic compound that combines an indole and an oxazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of 3-(1-methyl-1H-indol-6-yl)-1,2-oxazol-5-amine typically involves the formation of the indole and oxazole rings followed by their coupling. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the indole ring can be synthesized via Fischer indole synthesis, while the oxazole ring can be formed through cyclodehydration reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments .
Chemical Reactions Analysis
3-(1-methyl-1H-indol-6-yl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen or the oxazole ring, using reagents like alkyl halides or acyl chlorides.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules
Scientific Research Applications
3-(1-methyl-1H-indol-6-yl)-1,2-oxazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization, which is crucial for cell division.
Biology: The compound is used in studies related to cell signaling and apoptosis, providing insights into cellular mechanisms.
Materials Science: It is explored for its potential use in organic electronics and as a building block for novel materials with specific electronic properties
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-indol-6-yl)-1,2-oxazol-5-amine involves its interaction with molecular targets such as tubulin. By binding to tubulin, it inhibits its polymerization, leading to cell cycle arrest and apoptosis. This mechanism is similar to that of other known tubulin inhibitors like colchicine .
Comparison with Similar Compounds
Similar compounds include other indole-oxazole derivatives, such as:
N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamides: These compounds also inhibit tubulin polymerization but may have different potency and selectivity profiles.
2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives: These compounds are studied for their antioxidant properties and have different biological activities compared to 3-(1-methyl-1H-indol-6-yl)-1,2-oxazol-5-amine
Properties
Molecular Formula |
C12H11N3O |
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Molecular Weight |
213.23 g/mol |
IUPAC Name |
3-(1-methylindol-6-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C12H11N3O/c1-15-5-4-8-2-3-9(6-11(8)15)10-7-12(13)16-14-10/h2-7H,13H2,1H3 |
InChI Key |
BQHJPMSCFKGJQI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C3=NOC(=C3)N |
Origin of Product |
United States |
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